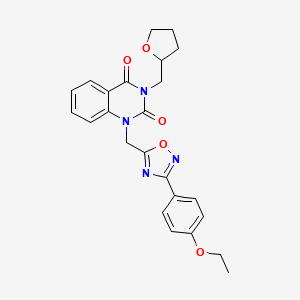
1-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H24N4O5 and its molecular weight is 448.479. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione integrates the pharmacological properties of both quinazoline and oxadiazole moieties. Quinazolines are known for their diverse biological activities, including anticancer and antimicrobial effects, while oxadiazoles have been recognized for their potential in antimicrobial and anti-inflammatory applications. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The structure of the compound is characterized by:
- Quinazoline Core : Known for its role in various therapeutic areas.
- Oxadiazole Ring : Contributes to antimicrobial properties.
- Tetrahydrofuran Substituent : May enhance solubility and bioavailability.
Antioxidant Activity
Recent studies have highlighted the antioxidant potential of quinazoline derivatives. The presence of hydroxyl groups in the structure significantly enhances antioxidant activity. For instance, compounds with multiple hydroxyl groups showed increased radical scavenging capabilities compared to those with fewer substituents . The specific antioxidant assays utilized include:
- ABTS Assay
- TEAC CUPRAC Assay
Table 1: Antioxidant Activity of Related Quinazoline Derivatives
| Compound | EC50 (μM) | Assay Type |
|---|---|---|
| 2-(2,3-Dihydroxyphenyl)quinazolin-4(3H)-one | 8 | ABTS |
| 2-(4-Hydroxystyryl)quinazolin-4(3H)-one | 15.3 | TEAC CUPRAC |
Antimicrobial Activity
The oxadiazole component of the compound is associated with broad-spectrum antimicrobial activity. Research indicates that derivatives containing the 1,3,4-oxadiazole ring exhibit significant antibacterial and antifungal properties. For example, a series of aryl derivatives demonstrated potent activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity of Oxadiazole Derivatives
| Compound Type | Target Microorganism | Activity Level |
|---|---|---|
| Aryl/heteroaryl oxadiazoles | E. coli | Moderate to High |
| Amino derivatives | B. subtilis, S. aureus | Strong |
Anticancer Potential
Quinazoline derivatives have been extensively studied for their anticancer properties. Compounds similar to the focus compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The mechanism often involves the inhibition of key signaling pathways involved in cell proliferation .
Case Study: Anticancer Activity
A study evaluated a range of quinazoline derivatives against human cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated that compounds with specific substitutions at the 2-position exhibited IC50 values in the low micromolar range, demonstrating promising anticancer activity.
Propriétés
IUPAC Name |
1-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(oxolan-2-ylmethyl)quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O5/c1-2-31-17-11-9-16(10-12-17)22-25-21(33-26-22)15-27-20-8-4-3-7-19(20)23(29)28(24(27)30)14-18-6-5-13-32-18/h3-4,7-12,18H,2,5-6,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCZZWKBOWLCCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC5CCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













